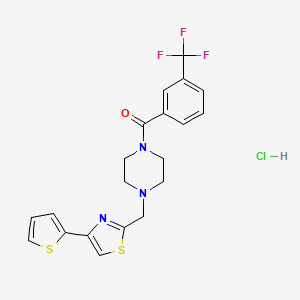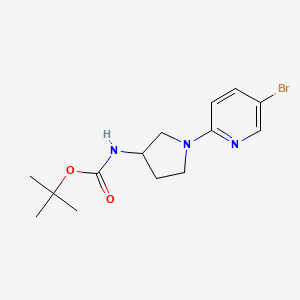
tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate
Übersicht
Beschreibung
“tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate” is a chemical compound with the molecular formula C14H20BrN3O2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of this compound involves the use of potassium carbonate in N,N-dimethyl-formamide at 100°C for 6 hours . Ethyl acetate and water are added to the reaction solution, and the organic layer is washed five times with water. The organic layer is then dried over anhydrous sodium sulfate and filtered .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)Br . This indicates that the compound contains a pyrrolidine ring attached to a bromopyridine group via a carbamate linkage . Physical And Chemical Properties Analysis
This compound has a molecular weight of 342.23 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Hydrogen Bond Analysis
The compound tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate has been studied for its crystal structure and hydrogen bonding properties. A notable example is the crystallographic analysis of a related compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}-carbamate, demonstrating the presence of intramolecular hydrogen bonds (Weber et al., 1995). This research provides insights into the structural characteristics and interactions within similar carbamate compounds.
Synthesis and Environmental Considerations
In the realm of synthetic chemistry, an efficient process for synthesizing similar compounds, such as tert-butyl pyrrolidin-3-ylmethylcarbamate, starting from itaconic acid ester, has been developed. This process is noted for its simplicity, cost-efficiency, and environmental friendliness (Geng Min, 2010).
Photocatalytic Applications
Recent advancements include the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in photoredox catalysis. This involves a photoredox-catalyzed amination of o-hydroxyarylenaminones, establishing a cascade pathway for assembling a range of 3-aminochromones under mild conditions, significantly broadening the scope of photocatalyzed protocols (Wang et al., 2022).
Drug Synthesis and HIV Research
This compound has also been involved in the process research and development for synthesizing HIV protease inhibitors. A key step in the synthesis of a related intermediate, N-1-(tert-butyloxycarbonyl)-N-2-[4-(pyridin-2-yl)benzylidene]hydrazone, used in the production of HIV protease inhibitor BMS-232632, showcases the compound's significance in medicinal chemistry (Xu et al., 2002).
Solar Cell Applications
Additionally, the compound has found applications in dye-sensitized solar cells (DSSCs). Research on pyridine derivatives, including tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate, as additives in bromide/tribromide electrolyte for DSSCs, has shown significant improvements in energy conversion efficiency (Bagheri et al., 2015).
Antitumor Activity
The compound has also been investigated for its potential in antitumor activities. In particular, the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, starting from tert-butylamidoxime, have been studied for their antitumor activity in vitro (Maftei et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)17-11-6-7-18(9-11)12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJHINVCNZFKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(styrylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2774824.png)
![3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2774826.png)
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-phenylcarbamate](/img/structure/B2774828.png)
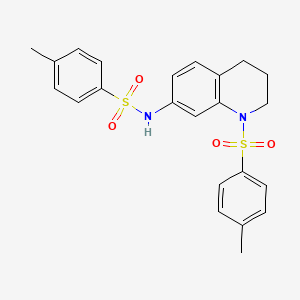
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2774834.png)
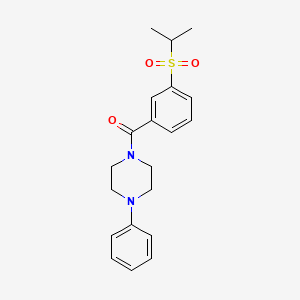
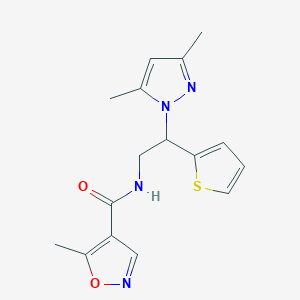
![2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2774841.png)
![N-(4-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)phenyl)acetamide](/img/structure/B2774842.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2774843.png)

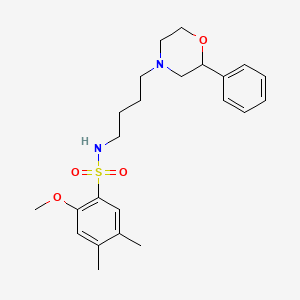
![2-(2,4-dichlorophenoxy)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2774846.png)
